molecular formula C18H14FN3O2 B11594555 5-[(4-Fluorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile

5-[(4-Fluorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11594555
M. Wt: 323.3 g/mol
InChI Key: HNDBKMSZDCKWOW-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)methyl]amino}-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of 5-{[(4-Fluorophenyl)methyl]amino}-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[(4-Fluorophenyl)methyl]amino}-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(4-Fluorophenyl)methyl]amino}-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. Compared to these compounds, 5-{[(4-Fluorophenyl)methyl]amino}-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile has unique structural features that may confer distinct biological activities and applications.

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylamino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H14FN3O2/c19-14-8-6-13(7-9-14)11-21-18-16(10-20)22-17(24-18)12-23-15-4-2-1-3-5-15/h1-9,21H,11-12H2

InChI Key

HNDBKMSZDCKWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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